2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide
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Overview
Description
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide is a chemical compound that belongs to the class of brominated pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide typically involves the bromination of 1-(5-ethylpyridin-2-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 1-(5-ethylpyridin-2-yl)ethanol.
Oxidation: Formation of 5-ethylpyridine-2-carboxylic acid.
Scientific Research Applications
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in reduction or oxidation reactions, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide
- 1-(5-Bromopyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H11Br2NO |
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Molecular Weight |
309.00 g/mol |
IUPAC Name |
2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c1-2-7-3-4-8(11-6-7)9(12)5-10;/h3-4,6H,2,5H2,1H3;1H |
InChI Key |
RBCPSUOYJCLYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)CBr.Br |
Origin of Product |
United States |
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